![molecular formula C13H13N7O3 B2795407 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034354-35-1](/img/structure/B2795407.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H13N7O3 and its molecular weight is 315.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a triazolo-pyridazine moiety with an oxopyridazine component, suggesting a diverse range of pharmacological applications.
Structural Characteristics
The compound can be represented by the following chemical structure:
This structure highlights the presence of multiple heterocyclic rings, which are often associated with various biological activities.
Anticancer Activity
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting the activity of PRMT5, a protein implicated in cancer cell proliferation. By binding to PRMT5 and preventing its interaction with substrate proteins, the compound may induce apoptosis in cancer cells lacking the MTAP gene .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Similar pyridazine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, related compounds have demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for treating inflammatory conditions .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies on similar compounds show activity against carbonic anhydrase and lipoxygenase (LOX), with IC50 values indicating potent inhibition . This suggests that the compound could be effective in modulating pathways involved in inflammation and tumorigenesis.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step procedures. The synthetic routes may include cyclization reactions and modifications of precursor compounds to enhance biological activity.
A study evaluating various pyridazine derivatives found that those with similar structural motifs exhibited a broad spectrum of pharmacological activities including anticancer and anti-inflammatory effects .
Comparative Analysis of Biological Activity
Compound Name | Structure | IC50 (COX-2) | IC50 (LOX) | Mechanism of Action |
---|---|---|---|---|
N-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin) | Structure | 0.05 - 0.14 mM | 2 - 7 µM | Inhibition of COX and LOX enzymes |
Celecoxib | - | Selective | - | COX-2 selective inhibitor |
Indomethacin | - | Non-selective | - | Non-selective COX inhibitor |
Note: The IC50 values indicate the concentration required to inhibit 50% of enzyme activity.
Applications De Recherche Scientifique
In Vitro Studies
Recent studies have demonstrated significant antiproliferative effects against various cancer cell lines:
- MCF-7 Cell Line : A derivative of the compound caused MCF-7 breast cancer cells to arrest in the S phase of the cell cycle and significantly increased apoptosis rates (29.61-fold compared to control). This was associated with elevated levels of caspase-9 and decreased phosphorylation of key signaling molecules such as PI3K and AKT .
- Cytotoxicity : Compounds derived from the triazolo[4,3-b]pyridazine structure exhibited strong cytotoxic effects on tumor cells. For instance, one derivative showed an IC50 value of 0.163 μM against c-Met, a vital target in cancer therapy .
Case Studies
Several case studies have highlighted the efficacy of this compound in cancer treatment:
- Inhibition Studies : In vitro studies indicated that derivatives significantly inhibited cell proliferation across various cancer types.
- Mechanistic Insights : Research has shown that these compounds can induce apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Enzyme Inhibition
Beyond its anticancer properties, N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide also demonstrates potential as an enzyme inhibitor:
Inflammatory Diseases
The compound has shown promise as an inhibitor for several enzymes linked to inflammatory and autoimmune diseases. This multifaceted role suggests that it could be developed further for therapeutic applications beyond oncology .
Specific Enzyme Targets
Research indicates that derivatives may inhibit specific kinases involved in inflammation and cancer progression. The ability to target these enzymes positions this compound as a candidate for further development in treating inflammatory conditions .
Propriétés
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O3/c1-23-12-5-4-9-16-17-10(20(9)18-12)7-14-11(21)8-19-13(22)3-2-6-15-19/h2-6H,7-8H2,1H3,(H,14,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCARLSIHJDKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CN3C(=O)C=CC=N3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.